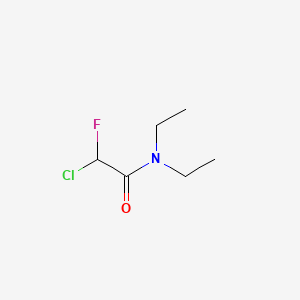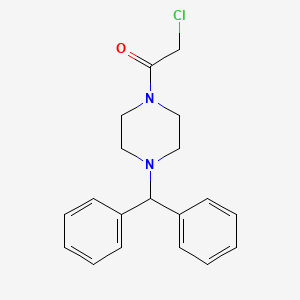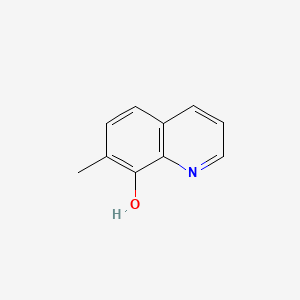
7-Methylquinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylquinolin-8-ol is a heterocyclic compound with the molecular formula C10H9NO . It has a molecular weight of 159.19 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, has been a subject of numerous studies. Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9NO/c1-7-4-5-8-3-2-6-11-9(8)10(7)12/h2-6,12H,1H3 . The compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Physical And Chemical Properties Analysis
This compound is a solid compound . It has a density of 1.2±0.1 g/cm3, a boiling point of 318.5±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The compound has an enthalpy of vaporization of 58.2±3.0 kJ/mol and a flash point of 146.4±22.3 °C .
Wissenschaftliche Forschungsanwendungen
Optical and Electronic Applications
7-Methylquinolin-8-ol derivatives exhibit promising optical and electronic properties. Schiff bases synthesized from 7-hydroxyquinoline show potential as bistable switches, which are crucial in molecular electronics. These compounds, upon irradiation, undergo structural transformations indicating their suitability for use in optical devices and as molecular switches. However, their relaxation is faster than theoretical expectations, suggesting a need for further optimization (Georgiev et al., 2021).
Antimicrobial Applications
Metal complexes of this compound derivatives, such as those synthesized with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) salts, show significant antimicrobial activity. These complexes have been evaluated in vitro against a range of bacterial strains and fungi, indicating their potential use as antimicrobial agents in various domains, including healthcare and food preservation (Patel & Patel, 2017).
Corrosion Inhibition
Certain derivatives of this compound demonstrate excellent anti-corrosion properties. These compounds, when applied to carbon steel in acidic environments, inhibit corrosion effectively. Their adsorption on metal surfaces follows the Langmuir model, and they exhibit mixed-type inhibition. These findings are supported by both experimental data and theoretical calculations, highlighting their potential application in protecting industrial infrastructure and equipment (Rouifi et al., 2020).
Zukünftige Richtungen
Quinoline and its derivatives, including 7-Methylquinolin-8-ol, have versatile applications in the fields of industrial and synthetic organic chemistry. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on developing greener and more efficient synthesis protocols, exploring new reactions, and investigating potential biological and pharmaceutical activities .
Eigenschaften
IUPAC Name |
7-methylquinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-4-5-8-3-2-6-11-9(8)10(7)12/h2-6,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOZEWPJSYBORW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344104 |
Source


|
| Record name | 7-methylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5541-68-4 |
Source


|
| Record name | 7-Methyl-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5541-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-methylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

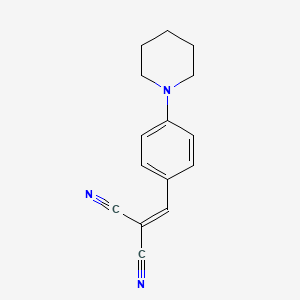
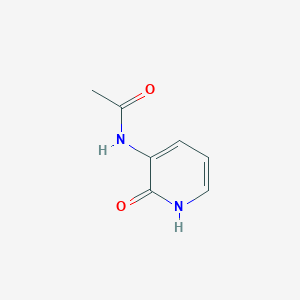


![2-[4-(Hydroxymethyl)phenoxy]propanoic acid](/img/structure/B1297019.png)
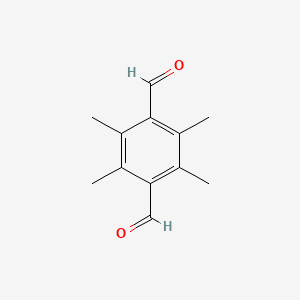
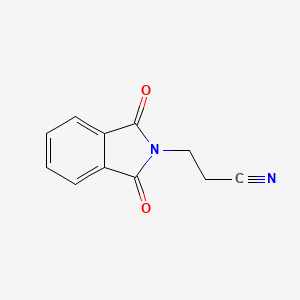


![5-[2-(Dimethylamino)ethyl-methylamino]-1-phenylpent-1-en-3-one](/img/structure/B1297031.png)
![5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1297035.png)
